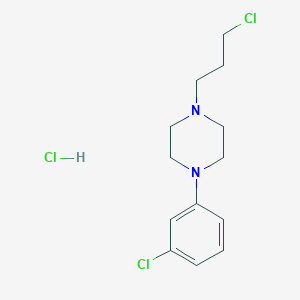

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

Overview

Description

Preparation Methods

Traditional Batch Synthesis via Nucleophilic Substitution

Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

The process begins with the cyclization of bis-(2-chloroethyl)methylamine hydrochloride and 3-chloroaniline in xylene at 140–145°C under reflux, catalyzed by p-toluenesulfonic acid. The product crystallizes as off-white crystals after cooling, yielding 84.6% with ≥97% purity after acetone washes . Key parameters include:

-

Solvent : Xylene (300 mL per 100 g starting material)

-

Catalyst : 3% p-toluenesulfonic acid

Alkylation with 1-Bromo-3-chloropropane

1-(3-Chlorophenyl)piperazine hydrochloride undergoes alkylation with 1-bromo-3-chloropropane in a biphasic acetone-water system. Sodium hydroxide (1.15 mol equivalents) facilitates deprotonation, enabling nucleophilic attack at 25–30°C over 15 hours. The organic layer is separated, concentrated, and isolated as a pale yellow oil with a 72.6% yield .

Hydrochloride Salt Formation

The free base is treated with isopropanol-hydrochloric acid (15%) to precipitate the hydrochloride salt. Recrystallization from methanol achieves ≥98% purity, confirmed by HPLC .

Continuous Flow Synthesis for Industrial Scalability

Reactor Design and Process Intensification

Patent EP3749668B1 describes a continuous flow method using microreactors to enhance mixing and heat transfer . Key advantages include:

-

Residence Time : 20–30 minutes (vs. 15–24 hours in batch)

-

Yield : 95–98% conversion

Table 1: Batch vs. Continuous Flow Synthesis

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Reaction Time | 15–24 hours | 20–30 minutes |

| Temperature | 25–30°C | 50–60°C |

| Solvent | Acetone-water | Ethanol-toluene |

| Yield | 72.6% | 95–98% |

| Purity (HPLC) | ≥97% | ≥99% |

Alternative Three-Step Synthesis from Diethanolamine

Di(2-chloroethyl)methylamine Hydrochloride Preparation

Diethanolamine reacts with thionyl chloride in chloroform at 0–5°C to form di(2-chloroethyl)methylamine hydrochloride. This intermediate is critical for subsequent cyclization .

Cyclization with 3-Chloroaniline

In dimethylbenzene, 3-chloroaniline and di(2-chloroethyl)methylamine hydrochloride undergo cyclization at 140°C for 8 hours, yielding 1-(3-chlorophenyl)piperazine hydrochloride (81% yield) .

Final Alkylation Step

The piperazine derivative reacts with 1-bromo-3-chloropropane at 0–10°C in dichloromethane, followed by hydrochloride salt precipitation. This method achieves 78% yield but requires low-temperature control to minimize side reactions .

Critical Analysis of Methodologies

Solvent and Catalyst Selection

-

Xylene vs. Dimethylbenzene : Xylene offers higher boiling points (140°C) for efficient cyclization , while dimethylbenzene reduces side products in alkylation .

-

Base Optimization : Sodium hydroxide in batch processes vs. potassium carbonate in flow systems affects reaction rates and byproduct formation.

Yield and Purity Trade-offs

-

Batch Methods : Lower yields (72–84%) but simpler equipment requirements .

-

Flow Chemistry : Near-quantitative yields (95–98%) with superior impurity profiles, suitable for GMP manufacturing .

Industrial-Scale Production Recommendations

For large-scale synthesis, continuous flow systems are preferred due to:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Table 1: Synthesis Methods and Yields

| Synthesis Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Reflux | 7 hours | 60 |

| Microwave-Assisted Synthesis | 40 seconds | 88 |

Pharmacological Applications

The compound exhibits various pharmacological activities, primarily as a potential antidepressant and anxiolytic agent. It is structurally related to trazodone, which is known for its efficacy in treating depression and anxiety disorders. Studies have indicated that derivatives of this compound can act as antagonists at dopamine receptors, which may contribute to their therapeutic effects .

Case Studies

- Antidepressant Activity : A study assessed the ability of derivatives of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride to inhibit stereotypic behaviors induced by apomorphine in mice, demonstrating its potential as an antidepressant .

- Neuropharmacological Effects : Another investigation evaluated the effects on L-DOPA synthesis in the mouse brain, indicating that certain derivatives could reverse increases in L-DOPA levels induced by GBL (gamma-butyrolactone), further supporting their neuropharmacological relevance .

Research Insights

Research has highlighted the compound's role as a precursor for synthesizing various piperazine derivatives that possess enhanced pharmacological profiles. These derivatives have been explored for their potential use in treating psychiatric disorders due to their ability to modulate neurotransmitter systems effectively.

Table 2: Pharmacological Activities of Derivatives

Market Trends and Future Directions

The market for compounds like this compound is expected to grow significantly due to increasing research into novel antidepressants and anxiolytics. The global demand for effective psychiatric medications drives the exploration of such compounds in clinical settings .

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It acts as a ligand for serotonin receptors, modulating their activity and influencing neurotransmission. This interaction can affect mood, cognition, and behavior, making it a valuable tool in neuropharmacological research.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

- CAS Registry Number: 39577-43-0 (base), 52605-52-4 (monohydrochloride)

- Molecular Formula : C₁₃H₁₈Cl₂N₂·HCl

- Molecular Weight: 309.66 (monohydrochloride)

- Physical Properties : White to off-white crystalline powder; melting point 199–204°C .

- SMILES : ClC1=CC=CC(=C1)N2CCN(CC2)CCCCl .

Synthesis :

The compound is synthesized via a multi-step process:

Cyclization : Reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride to form 1-(3-chlorophenyl)piperazine hydrochloride .

Alkylation : Subsequent reaction with 1-bromo-3-chloropropane in alkaline aqueous acetone yields the target compound . Microwave-assisted methods improve efficiency, achieving 88% yield in 40 seconds versus 60% in 7 hours under conventional conditions .

Comparison with Structurally Similar Piperazine Derivatives

Pharmacological and Functional Differences

Methoxyphenyl derivatives (e.g., 1-(2-methoxyphenyl)-4-(3-chloropropyl)piperazine) exhibit high 5-HT1A receptor binding (Ki < 10 nM) due to electron-donating methoxy groups enhancing π-π interactions . Triazole derivatives (e.g., 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine) show antimicrobial activity (14–15 mm inhibition zones against Aspergillus niger) .

Synthetic Efficiency :

- Microwave-assisted synthesis reduces reaction time from hours to seconds (e.g., 40 seconds at 300 W vs. 7 hours conventionally) .

- Montmorillonite K10-catalyzed condensation achieves 88–95% yields for trazodone derivatives, outperforming traditional acid catalysts .

Thermodynamic Stability: The 3-chlorophenyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to non-halogenated analogues . Diphenylpropanol derivatives (e.g., 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol HCl) exhibit σ-receptor antagonism, modulating dopamine release .

Key Research Findings

Green Chemistry Advances

- Microwave Synthesis : Energy-efficient protocols reduce solvent use (e.g., acetonitrile/DMF mixtures) and reaction times .

- Click Chemistry : Water-based 1,3-dipolar cycloaddition minimizes toxic byproducts in triazole derivatives .

Impurity Profiling

- The compound is a regulated impurity in nefazodone hydrochloride (≤0.1% w/w) due to residual alkylation intermediates .

Structural-Activity Relationships (SAR)

Biological Activity

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a broader class of piperazine-based compounds known for their diverse pharmacological profiles, including antidepressant, antipsychotic, and anticancer activities.

- Molecular Formula : C13H19Cl2N2

- Molecular Weight : 292.21 g/mol

- Structure : The compound features a piperazine ring substituted with a 3-chlorophenyl group and a 3-chloropropyl chain, which may influence its biological interactions and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : This compound has been evaluated for its ability to modulate dopamine receptors, showing significant postsynaptic dopamine receptor antagonist activity. In animal models, it demonstrated efficacy in reducing stereotypic behaviors induced by apomorphine, suggesting potential antidepressant properties .

- Anticancer Activity : Studies have shown that piperazine derivatives can inhibit microtubule dynamics in cancer cells. For instance, related compounds have been found to induce mitotic arrest in colon cancer cells, enhancing their sensitivity to apoptotic signals. This mechanism may extend to this compound, although specific data on this compound's anticancer activity remains limited .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by the positioning and nature of substituents on the piperazine ring:

- Chlorine Substituents : The presence of chlorine atoms on the phenyl ring enhances the compound's interaction with biological targets, potentially increasing its potency against certain receptors .

- Chain Length Variations : Modifications in the length and branching of the alkyl chain (e.g., propyl vs. butyl) can significantly affect pharmacokinetics and receptor affinity.

Antidepressant Activity

In a study examining various piperazine derivatives, this compound was tested for its ability to inhibit dopaminergic activity. The results indicated a significant reduction in stereotypic behavior in mice when treated with this compound compared to controls. The ED50 values were determined using probit analysis, demonstrating promising antidepressant-like effects .

Anticancer Potential

Research focusing on related piperazine compounds highlighted their ability to disrupt microtubule formation in cancer cells. For instance, AK301, a structurally similar derivative, was shown to induce mitotic arrest at low micromolar concentrations (ED50 ≈ 115 nM) in colon cancer cell lines. This suggests that this compound may possess similar mechanisms of action that warrant further investigation .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride?

- Methodology : The compound is synthesized via nucleophilic substitution reactions, typically involving piperazine derivatives and halogenated aryl/alkyl precursors. For example, chlorophenyl and chloropropyl groups are introduced through stepwise alkylation under controlled pH and temperature conditions. The final product is isolated as a hydrochloride salt via crystallization in ethanol or acetone .

- Key Parameters : Reaction temperatures (60–80°C), stoichiometric ratios of reactants, and purification by recrystallization to achieve ≥97% purity (HPLC) .

Q. What analytical techniques are recommended for characterizing this compound?

- Techniques :

- HPLC : For purity assessment (≥97.0 area%) with reverse-phase C18 columns and UV detection at 254 nm .

- Melting Point Analysis : Reported range 199–203°C (decomposition may occur above 200°C) .

- Non-aqueous Titration : To quantify hydrochloride content (≥97.0%) using perchloric acid in glacial acetic acid .

- FT-IR/NMR : To confirm functional groups (e.g., piperazine ring, chlorophenyl protons) and structural integrity .

Q. What is the role of this compound in pharmaceutical research?

- Application : It is identified as an impurity in nefazodone hydrochloride formulations, necessitating strict quality control during drug manufacturing. Researchers must monitor its levels to comply with regulatory thresholds (e.g., ICH guidelines) .

- Significance : Understanding its formation pathways aids in optimizing synthesis to minimize impurity generation .

Q. What safety precautions are required when handling this compound?

- Hazards : Skin/eye irritation (GHS Category 2/2A); acute oral toxicity (GHS Category 3) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in sealed containers at room temperature in dry, ventilated areas .

Q. How is this compound distinguished from structurally similar impurities?

- Strategies :

- Chromatographic Separation : Use HPLC with gradient elution to resolve co-eluting peaks (e.g., differentiating from 1-(3-chlorophenyl)piperazine hydrochloride) .

- Mass Spectrometry : High-resolution MS to confirm molecular ions (e.g., [M+H]+ at m/z 318.1 for C13H17Cl2N2·HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Approach :

- Receptor Profiling : Compare binding affinities at serotonin (5-HT) receptors using radioligand assays, as structural analogs (e.g., mCPP) show psychoactive effects via 5-HT2C/5-HT1B .

- Isomer-Specific Studies : Test 3-chlorophenyl vs. 4-chlorophenyl isomers to isolate activity differences .

- Data Validation : Cross-reference in vitro/in vivo models (e.g., rodent behavioral assays) to confirm target specificity .

Q. What computational methods aid in understanding its molecular interactions?

- Tools :

- Quantum Chemical Calculations : Predict reaction pathways (e.g., ICReDD’s reaction path search methods) to optimize synthesis .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., 5-HT receptors) using docking software (AutoDock Vina) .

- Outcome : Identify key residues (e.g., Ser193 in 5-HT2C) for binding, guiding SAR studies .

Q. How can impurity profiles be minimized during large-scale synthesis?

- Optimization Strategies :

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., 1-(3-chloropropyl)piperazine dihydrochloride) and adjust reaction conditions .

- Catalyst Screening : Test palladium or copper catalysts to enhance selectivity and reduce side reactions .

Q. What are the stability challenges under varying storage conditions?

- Findings : The compound is hygroscopic; prolonged exposure to humidity (>60% RH) leads to decomposition (evidenced by HPLC peak splitting).

- Recommendations : Store under nitrogen atmosphere at ≤25°C, with desiccants (silica gel) .

Q. How does this compound’s reactivity compare to non-chlorinated analogs?

- Experimental Design :

- Kinetic Studies : Compare nucleophilic substitution rates with non-chlorinated piperazines under identical conditions (e.g., SN2 reactions with alkyl halides).

- Thermal Stability : TGA/DSC analysis shows higher decomposition onset (~200°C) vs. ~180°C for non-chlorinated analogs due to increased electron-withdrawing effects .

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLRNANYLVRULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057761 | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52605-52-4 | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2692F180CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.